molecular formula C16H15IN2O4 B4813069 N-(4-iodo-2,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

N-(4-iodo-2,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B4813069
M. Wt: 426.21 g/mol
InChI Key: OOUVBCCTUCRLNT-UHFFFAOYSA-N
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Description

N-(4-iodo-2,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that features both iodine and nitro functional groups. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Acylation: Formation of the acetamide linkage.

Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, iodine and a suitable oxidizing agent for iodination, and acetic anhydride for acylation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Corresponding carboxylic acids.

Properties

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c1-10-8-15(11(2)7-14(10)17)18-16(20)9-23-13-5-3-12(4-6-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVBCCTUCRLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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